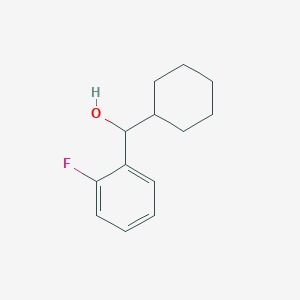

Cyclohexyl(2-fluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASHLLGKVJYYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexyl 2 Fluorophenyl Methanol and Analogues

The primary and most effective method for synthesizing Cyclohexyl(2-fluorophenyl)methanol is through the Grignard reaction. This classic organometallic reaction is renowned for its efficacy in forming carbon-carbon bonds. The synthesis of this specific secondary alcohol involves the reaction of an aryl aldehyde with a cyclohexyl Grignard reagent. ncert.nic.in

The process commences with the preparation of the Grignard reagent, typically cyclohexylmagnesium bromide or cyclohexylmagnesium chloride. This is achieved by reacting magnesium turnings with the corresponding cyclohexyl halide in an anhydrous ether solvent, such as diethyl ether or the more environmentally benign cyclopentyl methyl ether (CPME). d-nb.infoorgsyn.org The initiation of this reaction is often facilitated by a small crystal of iodine. orgsyn.org

Once the Grignard reagent is formed, it is reacted with 2-fluorobenzaldehyde (B47322). In this step, the nucleophilic carbon of the cyclohexyl group attacks the electrophilic carbonyl carbon of the aldehyde. This addition reaction forms a magnesium alkoxide intermediate. The final product, this compound, is a secondary alcohol, which is yielded upon the hydrolysis of this intermediate. ncert.nic.in It is crucial to note that attempting the reaction with a 2-fluorophenyl Grignard reagent and cyclohexanone (B45756) may be less effective, as studies have shown that Grignard reagents prepared from 2-fluorophenyl bromide can be unsuitable and lead to complex product mixtures. d-nb.info

Table 1: Grignard Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Intermediate/Product | Purpose |

| 1 | Cyclohexyl bromide, Magnesium turnings | Anhydrous Diethyl Ether, Iodine (catalyst) | Cyclohexylmagnesium bromide | Formation of the Grignard reagent. orgsyn.org |

| 2 | Cyclohexylmagnesium bromide, 2-Fluorobenzaldehyde | Anhydrous Diethyl Ether | Magnesium alkoxide adduct | Nucleophilic addition to form a C-C bond. ncert.nic.in |

| 3 | Magnesium alkoxide adduct | Aqueous acid (e.g., HCl, NH₄Cl) | This compound | Hydrolysis to yield the final secondary alcohol. orgsyn.org |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification process is critical to obtaining a pure sample of Cyclohexyl(2-fluorophenyl)methanol following its synthesis. This multi-stage procedure involves separating the desired product from unreacted starting materials, reaction byproducts, and solvents.

The initial step after the reaction is complete is the work-up, which typically involves quenching the reaction mixture. This is carefully executed by adding an aqueous acidic solution, such as dilute hydrochloric acid or a saturated ammonium (B1175870) chloride solution, to hydrolyze the magnesium alkoxide intermediate formed during the Grignard reaction. orgsyn.org

Following hydrolysis, the product is separated from the aqueous layer through liquid-liquid extraction. An organic solvent immiscible with water, such as diethyl ether or dichloromethane, is used to extract the alcohol from the aqueous phase. acs.org The organic layer is then subjected to a series of washes. A wash with a saturated sodium bicarbonate solution is often employed to neutralize any remaining acid and remove acidic byproducts. acs.org This is typically followed by a wash with brine (saturated sodium chloride solution) to reduce the amount of water dissolved in the organic solvent.

To ensure the complete removal of water from the organic extract, a drying agent is used. Anhydrous salts like potassium carbonate, sodium sulfate (B86663), or magnesium sulfate are commonly used for this purpose. orgsyn.orgacs.org The drying agent is added to the solution, allowed to absorb the water, and then removed by filtration.

Once the organic solution is dried, the solvent is removed, usually with a rotary evaporator, to yield the crude product. acs.org The final purification of this compound, which is a liquid at room temperature, is typically achieved through vacuum distillation. orgsyn.org This technique separates liquids based on their boiling points and is performed under reduced pressure to lower the boiling point of the compound, preventing potential decomposition at high temperatures. For analogous compounds, column chromatography over silica (B1680970) gel is also a standard purification method, eluting with a solvent system like hexanes and ethyl acetate. d-nb.info

Table 2: Purification and Isolation Protocol

| Stage | Technique | Reagents/Materials | Purpose |

| Work-up | Quenching/Hydrolysis | Dilute HCl or Saturated NH₄Cl (aq) | To hydrolyze the magnesium alkoxide and protonate it to the alcohol. orgsyn.org |

| Separation | Liquid-Liquid Extraction | Diethyl ether or Dichloromethane, Water | To separate the product from the aqueous phase. acs.org |

| Washing | Aqueous Washes | Saturated NaHCO₃ (aq), Brine | To remove acidic impurities and reduce water content in the organic layer. acs.org |

| Drying | Dehydration | Anhydrous K₂CO₃, Na₂SO₄, or MgSO₄ | To remove residual water from the organic solvent. orgsyn.orgacs.org |

| Concentration | Solvent Evaporation | Rotary Evaporator | To remove the bulk organic solvent and isolate the crude product. acs.org |

| Final Purification | Vacuum Distillation | Distillation apparatus, Vacuum pump | To purify the final liquid product based on its boiling point. orgsyn.org |

Advanced Spectroscopic Elucidation and Structural Characterization of Cyclohexyl 2 Fluorophenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the atomic connectivity and stereochemistry can be assembled.

Proton (¹H) NMR for Chemical Environment and Connectivity

A ¹H NMR spectrum of Cyclohexyl(2-fluorophenyl)methanol would be expected to provide information on the number of different types of protons and their neighboring atoms. The spectrum would likely show a complex multiplet for the cyclohexyl protons, a distinct signal for the methine proton adjacent to the hydroxyl group, signals for the aromatic protons of the 2-fluorophenyl group, and a signal for the hydroxyl proton. The coupling patterns between these protons would be crucial for confirming the connectivity.

Carbon-13 (¹³C) NMR for Carbon Framework and Hybridization

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Signals would be expected for the carbons of the cyclohexyl ring, the methine carbon bearing the hydroxyl group, and the carbons of the 2-fluorophenyl ring. The chemical shifts would indicate the hybridization state of each carbon atom.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Spin-Spin Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the phenyl ring. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring, and it would likely exhibit coupling to the adjacent protons, providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to trace the connectivity within the cyclohexyl and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the cyclohexyl and 2-fluorophenyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about the three-dimensional structure and preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Analysis: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H stretching vibrations for both the aliphatic cyclohexyl and aromatic phenyl groups would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region, and a C-F stretching vibration would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. It is often particularly sensitive to non-polar bonds and can be useful for observing the C-C backbone of the rings and other symmetric vibrations.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. An electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₁₃H₁₇FO). Common fragmentation pathways would likely involve the loss of a water molecule from the alcohol, and cleavage of the bond between the cyclohexyl and phenyl-methanol moieties. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. For a chiral molecule like this compound, this technique would provide unambiguous proof of its absolute stereochemistry and a detailed picture of its solid-state conformation and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be precisely determined. This allows for the calculation of bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the crystal lattice.

A key capability of X-ray crystallography for chiral molecules is the determination of the absolute configuration (R or S) at the stereocenter. By employing anomalous dispersion techniques, typically using copper radiation, the subtle differences in the diffraction pattern caused by the specific spatial arrangement of atoms can be used to assign the absolute stereochemistry without ambiguity.

Although a specific crystallographic dataset for this compound is not publicly available, a hypothetical dataset would include the parameters shown in the table below. These parameters define the unit cell of the crystal and the symmetry within the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 6.2, c = 18.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1175 |

Conformational Analysis using Spectroscopic and Diffraction Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for conformational analysis in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide insights into the time-averaged conformation. The chemical shifts and coupling constants of the protons, especially the methine proton on the chiral carbon and the protons on the cyclohexyl ring, are sensitive to their spatial environment. Dynamic NMR studies at different temperatures can be used to determine the energy barriers between different conformers. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can also probe molecular conformation. nih.gov The frequency of the O-H stretching vibration, for instance, can indicate the presence and strength of intramolecular hydrogen bonding, which may occur between the hydroxyl group and the fluorine atom or the π-system of the phenyl ring. epa.gov Such interactions can significantly stabilize certain conformations. Studies on similar molecules like benzyl (B1604629) alcohol and cyclohexylmethanol have shown that a variety of London dispersion effects and hydrogen bonds influence the conformational preferences. nih.gov

Computational modeling is often used in conjunction with spectroscopic data to provide a more detailed picture of the conformational possibilities. sjsu.eduresearchgate.net Quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion, helping to rationalize the experimental spectroscopic data. frontiersin.org

When X-ray diffraction data is available, it provides a precise snapshot of the molecule's conformation in the solid state. This solid-state structure can then be compared with the solution-state conformations determined by NMR and the gas-phase conformations studied by computational methods to understand the influence of the environment on the molecular shape.

Table 2: Methods for Conformational Analysis

| Method | Information Provided | Relevance to this compound |

|---|---|---|

| X-ray Diffraction | Precise solid-state conformation, bond lengths, and angles. | Provides a static picture of the most stable conformation in the crystal lattice. |

| NMR Spectroscopy | Time-averaged solution-state conformation, dynamic processes. nih.govsjsu.edu | Elucidates the preferred shape and flexibility of the molecule in solution. |

| FTIR/Raman Spectroscopy | Information on vibrational modes and intramolecular interactions. nih.gov | Can detect intramolecular hydrogen bonding which influences conformation. |

The combination of these methods allows for a comprehensive understanding of the structural and dynamic properties of this compound, from its precise atomic arrangement in the solid state to its conformational flexibility in solution.

Chemical Reactivity and Mechanistic Studies of Cyclohexyl 2 Fluorophenyl Methanol

Oxidation Reactions of Secondary Alcohols and Fluorine Effects

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. libretexts.org This process involves the removal of a hydrogen atom from the carbinol carbon and another from the hydroxyl group. libretexts.org For Cyclohexyl(2-fluorophenyl)methanol, this reaction converts the secondary alcohol to the corresponding ketone, Cyclohexyl(2-fluorophenyl)methanone. nih.gov The strongly electron-withdrawing nature of the fluorine atom on the aromatic ring can influence the oxidation process. Studies on similar fluorinated alcohols have shown that the presence of electron-withdrawing groups can increase the activation barrier for oxidation, making the reaction more challenging compared to non-fluorinated substrates. thieme.de

The selective oxidation of secondary alcohols to ketones can be accomplished using a variety of reagents. libretexts.org Common and effective oxidizing agents include chromium-based compounds, such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC). libretexts.org Other reagents like potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are also capable of performing this transformation. libretexts.org

A milder and more selective method involves the use of Selectfluor in combination with sodium bromide. nih.gov This system generates hypobromous acid in situ, which is the active oxidant. nih.gov This method is known for its operational simplicity and tolerance of various functional groups. nih.gov The reaction conditions for these oxidations are generally robust, accommodating even complex molecules. nih.gov

Table 1: Selected Reagents for the Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent/System | Typical Solvent(s) | General Applicability | Reference |

|---|---|---|---|

| Chromic Acid (H₂CrO₄) | Aqueous Sulfuric Acid | Strong, oxidizes primary alcohols to carboxylic acids | libretexts.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Milder, oxidizes primary alcohols to aldehydes | libretexts.org |

| Sodium Bromide / Selectfluor | Acetonitrile/Water (CH₃CN/H₂O) | Mild, operationally simple, good functional group tolerance | nih.gov |

This table presents a selection of common oxidizing agents and does not represent an exhaustive list.

The mechanism of oxidation depends on the reagent employed. For chromium-based oxidants like chromic acid, the reaction typically proceeds through the formation of a chromate (B82759) ester intermediate. This is followed by the removal of the alpha-proton (the hydrogen on the carbinol carbon) by a base (often water), leading to the collapse of the intermediate and formation of the ketone.

When using the NaBr/Selectfluor system, two mechanistic pathways are possible for aromatic substrates. nih.gov

Pathway 1: The reaction of the in situ-generated hypobromous acid (HOBr) with the secondary alcohol forms a hypobromite (B1234621) intermediate. A subsequent base-promoted elimination (E2-like) step yields the ketone product. nih.gov

Pathway 2: Selectfluor is a known oxidant for aromatic rings. In this alternative pathway, oxidation of the electron-rich aromatic ring can occur first, followed by a series of deprotonation steps to ultimately form the ketone. nih.gov The presence of the deactivating 2-fluoro substituent on the phenyl ring of this compound would likely influence the viability of this second pathway.

Substitution Reactions at the Carbinol Center

Nucleophilic substitution at the carbinol center of this compound involves the replacement of the hydroxyl (-OH) group by a nucleophile. The hydroxyl group itself is a poor leaving group, and therefore requires activation, typically by protonation under acidic conditions, to convert it into a good leaving group (water). libretexts.org

Once the hydroxyl group is protonated, the substitution can proceed via two primary mechanisms: Sₙ1 or Sₙ2. youtube.comquora.com

Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. quora.com Given that the carbinol carbon is both secondary and benzylic, the resulting carbocation would be stabilized by the adjacent phenyl ring, making this pathway plausible. However, the electron-withdrawing fluoro substituent would work to destabilize this positive charge. If the reaction proceeds through a planar carbocation intermediate, it will lead to a racemic or nearly racemic mixture of products if the starting alcohol is chiral. youtube.com

Sₙ2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. quora.com This mechanism results in an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.org While Sₙ2 reactions are common for primary substrates, they are less favorable for sterically hindered secondary centers like the one in this compound. youtube.com

Studies on the deoxyfluorination of chiral secondary alcohols have shown that the reaction often proceeds with inversion of configuration, which is consistent with an Sₙ2-type mechanism. nih.gov This suggests that under appropriate conditions, an Sₙ2 pathway could be favored for this compound, leading to a specific stereochemical outcome.

The term "leaving group ability" in this context refers to the facility with which the activated hydroxyl group (as H₂O) departs. This is directly tied to the stability of the transition state and any intermediates formed. In an Sₙ1 reaction, the rate-determining step is the formation of the carbocation. quora.com The ortho-fluorine atom on the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect destabilizes the adjacent benzylic carbocation that would form upon departure of the leaving group. Consequently, the presence of the fluorine atom increases the energy of the Sₙ1 transition state, slows down the rate of carbocation formation, and thus hinders the departure of the leaving group.

In an Sₙ2 reaction, where a carbocation is not formed, the electronic effect of the fluorine substituent is less direct but can still influence the electrophilicity of the carbinol carbon. However, its primary influence in substitution reactions at this center is the pronounced destabilization of the Sₙ1 pathway. It is important to distinguish this electronic influence from the leaving group ability of fluoride (B91410) itself; the C-F bond is very strong, making fluoride a poor leaving group in many substitution reactions. libretexts.orgmasterorganicchemistry.com

Dehydration Reactions and Alkene Formation

Secondary alcohols can undergo dehydration (elimination of a water molecule) under strong acid catalysis and heat to form alkenes. nih.govresearchgate.net This reaction typically proceeds through an E1 mechanism, which, like the Sₙ1 reaction, involves the formation of a carbocation intermediate. youtube.com The acid protonates the hydroxyl group, which then departs as water to form a secondary, benzylic carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond.

For this compound, there are two types of adjacent protons that could be removed, potentially leading to a mixture of alkene products:

1-(2-Fluorophenyl)-1-cyclohexene: Formed by removing a proton from the cyclohexyl ring.

Cyclohexylidene(2-fluorophenyl)methane: Formed by removing a proton from the benzylic position (if one were present, which it is not in this specific molecule, thus this product is not possible from the parent alcohol). The dehydration will therefore lead to alkenes with the double bond involving the cyclohexyl ring.

The rate-determining step of the E1 reaction is the formation of the carbocation. youtube.com As discussed previously, the electron-withdrawing 2-fluoro substituent destabilizes the carbocation intermediate. This makes the dehydration of this compound more difficult and require harsher conditions (e.g., higher temperatures) compared to the non-fluorinated Cyclohexyl(phenyl)methanol. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Dehydration

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 elimination mechanism. Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation at the benzylic position. The regioselectivity of the ensuing elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product.

In this case, elimination of a proton can occur from two adjacent positions on the cyclohexyl ring, leading to the formation of two potential products: 1-(cyclohex-1-en-1-yl)-2-fluorobenzene (the more substituted and therefore major product) and 1-(cyclohex-2-en-1-yl)-2-fluorobenzene (the minor product). The stereoselectivity of this reaction is generally low in E1 processes due to the planar nature of the carbocation intermediate, which allows for the approach of the base from either face.

Table 1: Predicted Products of Dehydration of this compound

| Product Name | Structure | Predicted Yield |

| 1-(cyclohex-1-en-1-yl)-2-fluorobenzene | Major | |

| 1-(cyclohex-2-en-1-yl)-2-fluorobenzene | Minor |

Carbocation Rearrangements

The secondary carbocation formed during the dehydration of this compound is relatively stable due to its benzylic nature, with resonance delocalization of the positive charge into the phenyl ring. However, the possibility of carbocation rearrangements to form an even more stable species must be considered. A 1,2-hydride shift from an adjacent carbon on the cyclohexyl ring would also result in a secondary carbocation, offering no significant stability advantage. Therefore, significant rearrangement of the carbocation intermediate is not anticipated under typical dehydration conditions. cetjournal.itcore.ac.uk

Esterification Reactions and Kinetic Studies

This compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. The reaction is typically catalyzed by a strong acid. The rate of this reaction is influenced by several factors, including the steric hindrance around the hydroxyl group and the electronic nature of the alcohol and the carboxylic acid.

Reactivity with Other Functional Groups and Derivatization Strategies

The hydroxyl group of this compound is the primary site of reactivity. Besides esterification, it can be converted to other functional groups. For instance, oxidation with a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), would yield the corresponding ketone, cyclohexyl(2-fluorophenyl)methanone. Reaction with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) would convert the alcohol into the corresponding alkyl halide.

These transformations are common derivatization strategies used in organic synthesis to introduce new functionalities or to prepare molecules for analytical purposes, such as gas chromatography, where the volatility of the derivative is a key factor.

Investigation of Reaction Mechanisms and Transition States

The investigation of reaction mechanisms for reactions involving this compound would likely employ a combination of experimental and computational methods. Experimental approaches could involve kinetic isotope effect studies to probe the nature of bond-breaking and bond-forming steps in the transition state. For example, comparing the rate of dehydration using a deuterated analog could provide insight into the rate-determining step of the elimination reaction.

Computational chemistry, using methods such as density functional theory (DFT), can be employed to model the reaction pathways, calculate the energies of intermediates and transition states, and visualize the geometries of these species. core.ac.uk Such studies can provide detailed insights into the electronic and steric factors that govern the reactivity and selectivity of the reactions of this compound. For instance, computational modeling could be used to compare the activation energies for the formation of the different possible alkene isomers in the dehydration reaction, thereby predicting the product distribution.

Computational Chemistry Investigations of Cyclohexyl 2 Fluorophenyl Methanol

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of molecules like cyclohexyl(2-fluorophenyl)methanol. These methods, grounded in the principles of quantum mechanics, provide detailed insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which are crucial for predicting molecular properties and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to determine molecular geometries, electronic structures, and other key characteristics.

For a molecule such as this compound, DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations can reveal the most stable conformation of the molecule, considering the steric and electronic interactions between the cyclohexyl, fluorophenyl, and methanol (B129727) groups. The presence of the fluorine atom introduces specific electronic effects due to its high electronegativity, which can influence the geometry and reactivity of the phenyl ring.

Furthermore, DFT can be used to calculate a range of electronic properties. The distribution of electron density, for instance, can highlight regions of the molecule that are electron-rich or electron-deficient, which is critical for understanding intermolecular interactions and reaction mechanisms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, collectively known as frontier molecular orbitals, are also readily obtained from DFT calculations. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more likely to be reactive.

The following table illustrates the kind of data that could be generated from DFT calculations for this compound, though specific values are not available in the provided search results.

| Property | Calculated Value |

| Total Energy | Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Dipole Moment | Value |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking the results of other methods and for cases where high accuracy is paramount. For this compound, ab initio calculations could be used to obtain a very precise determination of its electronic energy and to finely resolve details of its electronic structure. These calculations can be particularly useful for studying subtle electronic effects, such as weak intramolecular interactions that might influence the molecule's preferred conformation.

A comparative study using different levels of ab initio theory could provide a comprehensive understanding of the electron correlation effects on the molecular properties. For instance, comparing the results from HF (which does not include electron correlation) with those from MP2 or CCSD(T) (which do) can quantify the importance of electron correlation in describing the system accurately.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

The conformational flexibility of the cyclohexyl ring and the rotational freedom around the single bonds in this compound give rise to a complex potential energy surface with numerous possible conformations. Exploring this conformational space is crucial for understanding the molecule's behavior in different environments.

Molecular Mechanics (MM) methods, which use classical physics to model the potential energy of a system, are well-suited for rapidly exploring the vast number of possible conformations. By representing atoms as spheres and bonds as springs, MM force fields can efficiently calculate the energy of different arrangements of atoms. A systematic or stochastic conformational search using MM can identify low-energy conformers that are likely to be populated at room temperature.

Once a set of low-energy conformers is identified, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, allowing for the observation of conformational changes, vibrational motions, and interactions with a solvent. For this compound, an MD simulation could reveal the timescales of transitions between different conformations and the relative populations of these conformers in a given solvent.

The following table outlines the types of data that can be obtained from MM and MD simulations.

| Parameter | Description |

| Conformational Energy | The potential energy of different conformers. |

| Dihedral Angle Distribution | The probability of finding specific dihedral angles, revealing conformational preferences. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations over time, indicating structural stability. |

| Radius of Gyration | A measure of the compactness of the molecule over the course of a simulation. |

Theoretical Studies of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Reaction Energy Profiles and Activation Barriers

For a reaction involving this compound, such as its synthesis or a subsequent transformation, theoretical methods can be used to construct a reaction energy profile. This profile plots the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction.

The key points on this profile are the energies of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy difference between the reactants and the highest-energy transition state is the activation barrier (or activation energy), which is a critical determinant of the reaction rate. DFT and ab initio methods are commonly used to locate the geometries of transition states and calculate their energies. By identifying the lowest-energy pathway, the most likely reaction mechanism can be predicted.

Solvent Effects on Reaction Mechanisms

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including a number of solvent molecules in the calculation. While more computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents.

For a reaction involving this compound, theoretical studies could investigate how the polarity of the solvent affects the stability of charged or polar intermediates and transition states. For example, a polar solvent might stabilize a polar transition state, thereby lowering the activation barrier and accelerating the reaction. Conversely, a nonpolar solvent might favor a less polar pathway. Such studies are essential for understanding and optimizing reaction conditions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, such as this compound. Techniques like Density Functional Theory (DFT) can provide valuable insights into the vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions, when compared with experimental data, can validate the computational model and offer a more detailed interpretation of the observed spectra.

Infrared (IR) Spectroscopy:

The predicted IR spectrum of this compound would exhibit characteristic vibrational modes. The most prominent peaks would include the O-H stretching vibration of the alcohol group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding interactions. Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ range. The C-F stretching vibration of the fluorophenyl group would likely appear in the 1100-1300 cm⁻¹ region.

Table 1: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: As experimental data is not available, this table is illustrative of a typical comparison.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3450 | (Not Available) |

| Aromatic C-H Stretch | 3080 | (Not Available) |

| Aliphatic C-H Stretch | 2950 | (Not Available) |

| C-F Stretch | 1250 | (Not Available) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The predicted ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively. For this compound, the proton NMR spectrum would show distinct signals for the aromatic protons, the methine proton attached to the hydroxyl-bearing carbon, and the protons of the cyclohexyl ring. The fluorine atom would influence the chemical shifts of the nearby aromatic protons through both inductive and mesomeric effects.

The ¹³C NMR spectrum would similarly show distinct peaks for the carbons of the phenyl and cyclohexyl rings, as well as the methine carbon. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: As experimental data is not available, this table is illustrative of a typical comparison.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| Aromatic Protons | 7.0 - 7.5 | (Not Available) |

| Methine Proton | 4.8 | (Not Available) |

| Cyclohexyl Protons | 1.0 - 2.0 | (Not Available) |

| Hydroxyl Proton | 2.5 | (Not Available) |

| ¹³C NMR | ||

| Aromatic Carbons | 115 - 160 | (Not Available) |

| Methine Carbon | 75 | (Not Available) |

The correlation between predicted and experimental spectroscopic data for similar molecules has been shown to be strong, often with high correlation coefficients (R² > 0.99), validating the use of computational methods for spectral analysis. openstax.org

Analysis of Intermolecular and Intramolecular Interactions Involving Fluorine

The fluorine atom in this compound plays a crucial role in defining the molecule's conformational preferences and its interactions with other molecules through a variety of non-covalent forces. These interactions, though weak individually, can collectively have a significant impact on the physical and chemical properties of the compound.

Intramolecular Interactions:

A key intramolecular interaction in this compound is the potential for hydrogen bonding between the hydroxyl group's hydrogen atom and the fluorine atom (O-H···F) or the π-system of the fluorinated phenyl ring (O-H···π). nih.gov The ortho-position of the fluorine atom makes an O-H···F interaction sterically plausible. Computational studies on similar fluorinated alcohols have shown that such intramolecular hydrogen bonds can significantly influence the conformational landscape of the molecule. nih.gov

The strength of these interactions can be evaluated using computational methods like Natural Bond Orbital (NBO) analysis, which can quantify the stabilization energy associated with these bonds. For instance, in related fluorohydrins, O-H···F interactions have been computationally estimated to have stabilization energies that are significant enough to favor specific conformers. nih.gov

Table 3: Calculated Intramolecular Interaction Energies in this compound (Note: This table is illustrative and based on findings for analogous compounds.)

| Interaction Type | Calculated Stabilization Energy (kcal/mol) |

|---|---|

| O-H···F Hydrogen Bond | 1.5 - 3.0 |

Intermolecular Interactions:

In the condensed phase, this compound molecules can interact with each other through various non-covalent interactions. These include traditional hydrogen bonds (O-H···O), as well as weaker interactions involving the fluorine atom, such as C-H···F hydrogen bonds and dipole-dipole interactions arising from the polar C-F bond. openstax.org

The fluorine atom can act as a hydrogen bond acceptor, although it is generally considered a weak one. The presence of the electron-withdrawing fluorine atom can also influence the hydrogen bond donating ability of the nearby C-H groups on the aromatic ring, potentially leading to the formation of C-H···O or C-H···F intermolecular hydrogen bonds. Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be employed to characterize these weak interactions by identifying bond critical points and quantifying their electron density.

The interplay of these various intermolecular forces will ultimately dictate the crystal packing of this compound in the solid state and its bulk properties in the liquid phase.

Table 4: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclohexyl(phenyl)methanol |

| 2-fluorobenzyl alcohol |

| 3-fluoropropanol |

| 3,3-difluoropropanol |

| 3,3,3-trifluoropropanol |

| α,α-diphenyl-o-fluorobenzyl alcohol |

| 2-Indanol |

| Benzyl (B1604629) alcohol |

Analytical Method Development for Research Scale Studies of Cyclohexyl 2 Fluorophenyl Methanol

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and determining the enantiomeric composition of Cyclohexyl(2-fluorophenyl)methanol. The development of robust HPLC methods ensures accurate quantification of the target compound and its impurities. For purity analysis, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase, which allows for the separation of the main compound from any potential starting materials, by-products, or degradation products.

The determination of enantiomeric excess (e.e.) is critical as the biological activity of chiral molecules often resides in a single enantiomer. csfarmacie.czhzdr.de Direct chiral HPLC, which uses a chiral stationary phase (CSP), is the most common and effective approach for separating the enantiomers of this compound. chromatographyonline.comeijppr.com This method allows for the simultaneous quantification of both enantiomers, from which the enantiomeric excess can be accurately calculated.

The general strategy for developing a chiral HPLC method involves screening a variety of chiral stationary phases and mobile phase compositions to achieve optimal separation (resolution > 1.5) in a reasonable timeframe. chromatographyonline.com

Table 1: Illustrative HPLC Conditions for Purity and Enantiomeric Analysis of this compound

| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak® AD-H) |

| Mobile Phase | Acetonitrile:Water or Methanol (B129727):Water gradient | n-Hexane:Isopropanol (e.g., 90:10 v/v) with additive |

| Additive | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | 0.1% Trifluoroacetic Acid (for acidic compounds) or Diethylamine (for basic compounds) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 30 °C | 25 °C |

This table presents typical starting conditions for method development. Actual parameters would be optimized based on experimental results.

Chiral Stationary Phases for Enantiomer Separation

The separation of enantiomers by HPLC is achieved by creating a chiral environment where the two enantiomers can form transient, diastereomeric complexes with a chiral selector. eijppr.comnih.gov In direct chiral HPLC, this selector is immobilized onto a solid support, creating a Chiral Stationary Phase (CSP). chromatographyonline.comeijppr.com The difference in stability or energy of these diastereomeric complexes leads to different retention times for each enantiomer. bgb-analytik.com

For a chiral alcohol like this compound, polysaccharide-based CSPs are often the first choice for screening. bgb-analytik.comsigmaaldrich.com These are derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized onto a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding (with the alcohol's hydroxyl group), π-π interactions (with the phenyl ring), and steric hindrance within the chiral grooves of the polysaccharide polymer. eijppr.com

Table 2: Common Chiral Stationary Phases for Screening Chiral Alcohols

| CSP Type | Common Trade Names | Principle of Separation | Suitability for this compound |

| Polysaccharide (Amylose) | Chiralpak® AD, RegisPack® | Combination of hydrogen bonding, dipole-dipole, π-π interactions, and steric inclusion within the helical polymer structure. eijppr.combgb-analytik.com | High. Broad selectivity for a wide range of chiral compounds, including alcohols. |

| Polysaccharide (Cellulose) | Chiralcel® OD, RegisCell® | Similar to amylose-based phases, but with a different polymer backbone, offering complementary selectivity. eijppr.combgb-analytik.com | High. Often provides different elution orders or better resolution compared to amylose phases. |

| Pirkle-Type (Brush-Type) | Whelk-O® 1 | Based on π-electron donor and/or acceptor interactions, hydrogen bonding, and dipole interactions. eijppr.com | Moderate to High. Effective for compounds with aromatic rings and hydrogen-bonding sites. |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V, T | Multiple chiral centers and functional groups allow for complex interactions including ionic, hydrogen bonding, and inclusion complexation. sigmaaldrich.com | Moderate. Can be effective, especially in reversed-phase or polar organic modes. |

Method Validation Parameters for Research Purity Control

For research-scale studies, method validation ensures that the analytical procedure is suitable for its intended purpose. While less stringent than for pharmaceutical quality control, key parameters must be evaluated to guarantee reliable data. chromatographyonline.comresearchgate.net Validation demonstrates that the method is specific, linear, precise, and accurate for the analysis of this compound. scirp.orgsemanticscholar.org

Table 3: Key Method Validation Parameters for Research-Level HPLC Analysis

| Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or starting materials. semanticscholar.org | Peak purity analysis (using a PDA detector) should show no co-elution. Resolution between the analyte and closest impurity should be > 1.5. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov | Correlation coefficient (r²) ≥ 0.99 for a series of standards. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov | Relative Standard Deviation (RSD) ≤ 5% for multiple injections or preparations. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed via recovery studies on spiked samples. nih.gov | Mean recovery of 95-105% for the analyte. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netscirp.org | Signal-to-noise ratio ≥ 10. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition). researchgate.net | Resolution and peak shape should remain acceptable under varied conditions. |

Gas Chromatography (GC) for Volatile Samples and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for this compound. epa.gov It is particularly useful for monitoring the progress of its synthesis, which often involves a Grignard reaction. researchgate.netrsc.org By taking aliquots from the reaction mixture over time, GC analysis can track the consumption of the starting materials (e.g., cyclohexanecarboxaldehyde) and the formation of the this compound product. rsc.org This provides valuable kinetic information and helps determine the reaction endpoint.

The use of a mass spectrometer as a detector (GC-MS) provides definitive identification of the product and any by-products based on their mass spectra and fragmentation patterns. hidenanalytical.commdpi.com

Table 4: Hypothetical GC-MS Conditions for Reaction Monitoring

| Parameter | Condition |

| GC Column | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness mdpi.com |

| Carrier Gas | Helium at a constant flow of 1 mL/min mdpi.com |

| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Interface Temp. | 280 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

This table presents typical starting conditions for method development. Actual parameters would be optimized based on experimental results.

Integration of Spectroscopic Techniques for Real-Time Reaction Monitoring

Integrating spectroscopic techniques directly into the reaction vessel allows for real-time, continuous monitoring without the need for sampling. mdpi.com This approach, often part of Process Analytical Technology (PAT), provides immediate insight into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.com

For the synthesis of this compound, in situ Fourier-Transform Infrared (FTIR) spectroscopy is highly effective. mt.com An immersion probe can track the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde starting material (around 1700-1720 cm⁻¹) and the simultaneous appearance of the broad O-H stretching band of the alcohol product (around 3200-3600 cm⁻¹).

Furthermore, given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for real-time monitoring. magritek.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, so the conversion of the 2-fluorophenyl starting material to the final alcohol product would result in a clear and quantifiable change in the ¹⁹F NMR spectrum. magritek.com

Advanced Sample Preparation Techniques for Complex Mixtures

Before chromatographic analysis, samples taken from a reaction mixture or purification process often require preparation to remove components that could interfere with the analysis or damage the instrument. organomation.comdrawellanalytical.com The goal is to isolate the analyte of interest, this compound, from unreacted starting materials, reagents, solvents, and by-products. drawellanalytical.com

Table 5: Sample Preparation Techniques for Analysis of this compound

| Technique | Principle | Application in Research-Scale Studies |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., an organic solvent and an aqueous solution) based on its relative solubility. drawellanalytical.com | Used after aqueous workup of a Grignard reaction to extract the organic product from the aqueous layer containing salts and other water-soluble species. |

| Solid-Phase Extraction (SPE) | The sample is passed through a cartridge containing a solid sorbent. Interfering components are either washed away while the analyte is retained, or vice versa. drawellanalytical.comgreyhoundchrom.com | Can be used to remove highly non-polar by-products (using a normal-phase sorbent) or polar impurities (using a reversed-phase sorbent) prior to HPLC or GC injection. |

| Filtration | Physical removal of particulate matter from the sample solution using a membrane filter (e.g., 0.22 or 0.45 µm syringe filter). greyhoundchrom.comufl.edu | A mandatory final step before any HPLC injection to prevent clogging of the column and tubing. organomation.com |

| Nitrogen Blowdown | The sample is concentrated by evaporating the solvent under a gentle stream of inert nitrogen gas. organomation.com | Useful for concentrating dilute samples to meet the detection limits of the analytical instrument. organomation.com |

Future Research Perspectives and Methodological Advancements for Cyclohexyl 2 Fluorophenyl Methanol

Exploration of New Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of Cyclohexyl(2-fluorophenyl)methanol, a chiral secondary alcohol, remains a critical area for development. While traditional methods may exist, the future lies in the discovery and implementation of novel catalytic systems that offer higher efficiency, selectivity, and sustainability. chiralpedia.compharmtech.comfrontiersin.orgacs.orgnih.gov

Biocatalysis: The use of enzymes, particularly ketoreductases and alcohol dehydrogenases, presents a green and highly selective approach. encyclopedia.pub Future work could involve screening novel microorganisms or engineering existing enzymes to specifically target the reduction of 2-fluorobenzoylcyclohexane to the desired enantiomer of this compound with high enantiomeric excess (ee) and yield. The integration of enzymatic steps into cascade reactions is also a promising avenue. jove.comnih.gov

Organometallic Catalysis: Transition metal-based catalysts, particularly those involving ruthenium, rhodium, and iridium, have shown great promise in the asymmetric hydrogenation and transfer hydrogenation of ketones. researchgate.net Research could focus on developing new chiral ligands for these metals to enhance the enantioselectivity of the reduction of the prochiral ketone precursor. The use of earth-abundant metals like iron and cobalt is also a growing trend, aiming for more sustainable and cost-effective synthetic routes. acs.org

Organocatalysis: Chiral small organic molecules can also act as efficient catalysts for asymmetric synthesis. chiralpedia.com The development of novel organocatalysts for the enantioselective addition of a cyclohexyl nucleophile to 2-fluorobenzaldehyde (B47322) or the asymmetric reduction of the corresponding ketone could provide a metal-free alternative for the synthesis of this compound.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for the Enantioselective Synthesis of this compound

| Catalytic System | Catalyst Type | Potential Advantages | Key Research Focus |

| Biocatalysis | Ketoreductases, Alcohol Dehydrogenases | High enantioselectivity, Mild reaction conditions, Green approach | Enzyme screening and engineering, Substrate scope expansion |

| Organometallic Catalysis | Ru, Rh, Ir, Fe, Co complexes with chiral ligands | High turnover numbers, Broad substrate applicability | Novel ligand design, Use of earth-abundant metals |

| Organocatalysis | Chiral amines, Phosphoric acids, etc. | Metal-free, Readily available catalysts | Development of new catalyst scaffolds, Optimization of reaction conditions |

Application in Tandem Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of step economy and reduced waste generation. acs.orgprinceton.edu Future research could explore the integration of the synthesis of this compound into such elegant and efficient processes.

One potential strategy involves a tandem Grignard addition-cyclization sequence. rsc.orgresearchgate.net For instance, a carefully designed substrate could undergo a Grignard reaction to form an intermediate that subsequently participates in an intramolecular cyclization, potentially leading to more complex molecular architectures incorporating the this compound moiety.

Enzymatic cascades also represent a powerful tool. jove.comnih.gov A multi-enzyme system could be designed to convert a simple starting material through several steps to the final chiral alcohol without the need for isolating intermediates. This approach mimics the efficiency of biosynthetic pathways found in nature.

The development of such tandem or cascade reactions would not only streamline the synthesis of this compound but also open up avenues for the rapid construction of libraries of related, structurally diverse compounds for biological screening.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) and machine learning, is becoming an indispensable tool in modern synthetic chemistry. nih.govchinesechemsoc.orgnih.gov For this compound, these methods can provide profound insights and predictive power.

Predicting Enantioselectivity: Machine learning models can be trained on existing experimental data to predict the enantioselectivity of a given catalyst for the synthesis of this compound. nih.govchinesechemsoc.orgresearchgate.net This predictive capability can significantly reduce the experimental effort required for catalyst screening and optimization. By analyzing the features that contribute to high enantioselectivity, these models can also guide the rational design of new and improved catalysts. chemrxiv.org

Mechanism Elucidation: DFT calculations can be employed to model the transition states of the key bond-forming steps in the synthesis of this compound. academie-sciences.fr This allows for a detailed understanding of the reaction mechanism and the origins of stereoselectivity. For example, computational studies can elucidate the interactions between the substrate, catalyst, and reagents that favor the formation of one enantiomer over the other.

The synergy between computational modeling and experimental work is expected to accelerate the discovery of optimal synthetic routes to enantiopure this compound.

Development of Automated Synthesis and Characterization Platforms

The automation of chemical synthesis is revolutionizing the way chemists work, enabling high-throughput experimentation and rapid optimization of reaction conditions. aiche.orgresearchgate.netmedium.combohrium.com The application of these technologies to the synthesis of this compound holds significant promise.

Automated Reaction Optimization: Robotic platforms can be programmed to perform a large number of experiments in parallel, systematically varying parameters such as catalyst, solvent, temperature, and reagent stoichiometry. aiche.orgresearchgate.net This allows for the rapid identification of the optimal conditions for the synthesis of this compound with high yield and enantioselectivity.

High-Throughput Screening: Automated systems can also be used for the high-throughput screening of catalyst libraries. nih.govacs.orgrsc.orgacs.orgresearchgate.net This is particularly valuable for the discovery of new and effective catalysts for the enantioselective synthesis of this compound. The integration of high-throughput analysis techniques, such as chiral chromatography, allows for the rapid determination of the enantiomeric excess of the product in each experiment. nih.govrsc.org

The development and application of automated platforms will not only accelerate the research and development process for this compound but also facilitate the generation of large datasets that can be used to train predictive machine learning models, creating a powerful feedback loop between experimentation and computation. acs.org

Q & A

Q. What are the recommended methods for synthesizing Cyclohexyl(2-fluorophenyl)methanol in laboratory settings?

this compound can be synthesized via nucleophilic substitution (SN2) reactions. For example, reacting a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) with a hydroxyl group-bearing aromatic precursor, such as 2-fluorophenol, under alkaline conditions (e.g., aqueous NaOH). This method ensures retention of stereochemistry and high yields for secondary alcohols .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for structural elucidation. Data refinement via SHELX suites ensures precise determination of bond lengths, angles, and stereochemistry. Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular packing .

Q. What safety protocols are critical when handling fluorinated aromatic alcohols like this compound?

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Storage: Store at 2–8°C in airtight, light-protected containers to prevent degradation.

- Spill Management: Collect spills in sealed containers and dispose via chemical waste protocols. Avoid inhalation and skin contact due to potential acute toxicity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluorophenyl group influence the reactivity of this compound in esterification reactions?

The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent aromatic ring, enhancing reactivity in nucleophilic substitutions. However, steric hindrance from the cyclohexyl group may reduce accessibility to catalytic sites in esterification, as observed in studies with similar bulky alcohols. Optimizing catalyst porosity (e.g., mesoporous clays) can mitigate steric limitations .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts molecular orbitals, dipole moments, and vibrational spectra.

- QSAR Modeling: Correlates structural descriptors (e.g., logP, polar surface area) with properties like solubility and toxicity.

- Molecular Dynamics (MD): Simulates interactions in solvents (e.g., methanol, THF) to optimize reaction conditions .

Q. How does the substitution pattern on the phenyl ring (e.g., 2-fluoro vs. 2-chloro) affect biological activity in related compounds?

SAR studies on mGlu4 modulators show that 2-fluorophenyl derivatives exhibit higher EC50 values (e.g., 206 nM) compared to 2-chlorophenyl analogs (27 nM), likely due to fluorine’s smaller size and reduced steric hindrance. Halogen electronegativity also modulates receptor binding affinity .

Q. What analytical techniques resolve contradictions in purity assessments of this compound?

- Chromatography: HPLC with UV detection identifies impurities at trace levels (<0.1%).

- Spectroscopy: NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm molecular identity and rule out isomers.

- Thermal Analysis: Differential Scanning Calorimetry (DSC) detects polymorphic forms or solvates .

Methodological Notes

- Contradiction Management: Discrepancies in synthesis yields or purity data should be resolved by cross-validating with orthogonal techniques (e.g., combining SC-XRD with NMR).

- Data Reproducibility: Document reaction parameters (temperature, solvent ratios) meticulously, as minor variations in fluorinated compounds significantly impact outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.